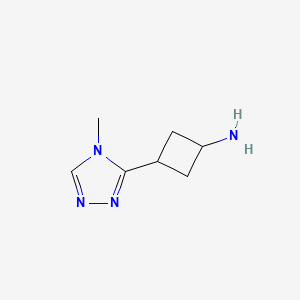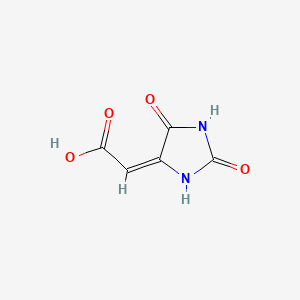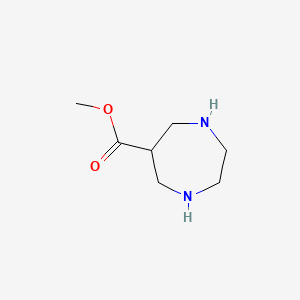
Ethyl 1-benzyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-benzyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate is a synthetic organic compound that belongs to the class of imidazolidine derivatives This compound is characterized by its unique structure, which includes an ethyl ester group, a benzyl group, and a dioxoimidazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-benzyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate typically involves the reaction of benzylamine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazolidine ring. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, and using a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from reaction by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-benzyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the dioxoimidazolidine ring to a dihydroimidazolidine ring.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives with increased oxidation states.
Reduction: Formation of dihydroimidazolidine derivatives.
Substitution: Formation of substituted imidazolidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-benzyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 1-benzyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The dioxoimidazolidine ring structure allows for interactions with various biological molecules, potentially leading to inhibition or activation of specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 1-benzyl-2,5-dioxoimidazolidine-4-carboxylate: Similar structure but lacks the methyl group at the 3-position.
Ethyl 1-phenyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate: Similar structure but has a phenyl group instead of a benzyl group.
Ethyl 1-benzyl-3-methyl-2,5-dioxopyrrolidine-4-carboxylate: Similar structure but has a pyrrolidine ring instead of an imidazolidine ring.
Uniqueness
Ethyl 1-benzyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
56598-92-6 |
|---|---|
Molekularformel |
C14H16N2O4 |
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
ethyl 1-benzyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate |
InChI |
InChI=1S/C14H16N2O4/c1-3-20-13(18)11-12(17)16(14(19)15(11)2)9-10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3 |
InChI-Schlüssel |
YJCCBKGIATYQDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C(=O)N(C(=O)N1C)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(4-Methoxyphenyl)methoxy]propan-2-one](/img/structure/B12950921.png)
![7-Chloro-2-(methylthio)-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine](/img/structure/B12950928.png)
![4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)benzonitrile](/img/structure/B12950932.png)



![6-Chlorooxazolo[4,5-c]pyridine](/img/structure/B12950947.png)



![(1R,2S,5S)-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B12950972.png)
